1H-indole-4-sulfonamide 1H-indole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2229284-49-3
VCID: VC5081640
InChI: InChI=1S/C8H8N2O2S/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7/h1-5,10H,(H2,9,11,12)
SMILES: C1=CC2=C(C=CN2)C(=C1)S(=O)(=O)N
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.22

1H-indole-4-sulfonamide

CAS No.: 2229284-49-3

Cat. No.: VC5081640

Molecular Formula: C8H8N2O2S

Molecular Weight: 196.22

* For research use only. Not for human or veterinary use.

1H-indole-4-sulfonamide - 2229284-49-3

Specification

CAS No. 2229284-49-3
Molecular Formula C8H8N2O2S
Molecular Weight 196.22
IUPAC Name 1H-indole-4-sulfonamide
Standard InChI InChI=1S/C8H8N2O2S/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7/h1-5,10H,(H2,9,11,12)
Standard InChI Key WOYCLZOYKGDAGG-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN2)C(=C1)S(=O)(=O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

1H-Indole-4-sulfonamide consists of an indole backbone—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—with a sulfonamide (-SO₂NH₂) substituent at the 4-position. The IUPAC name H-indole-4-sulfonamide reflects this configuration. Key spectral identifiers include:

  • InChI: InChI=1S/C8H8N2O2S/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7/h1-5,10H,(H2,9,11,12)

  • SMILES: C1=CC2=C(C=CN2)C(=C1)S(=O)(=O)N

  • XLogP3: 1.4 (indicating moderate lipophilicity) .

The sulfonamide group enhances hydrogen-bonding capacity, critical for interactions with biological targets such as enzymes and receptors.

Physicochemical Characteristics

PropertyValue
Molecular Weight196.22 g/mol
FormulaC₈H₈N₂O₂S
Melting PointNot reported
SolubilityLimited aqueous solubility
LogP1.4 (predicted)

The compound’s limited solubility in polar solvents necessitates structural modifications for drug delivery applications .

Synthesis and Analytical Characterization

Synthetic Routes

The primary synthesis involves sulfonylation of 1H-indole using chlorosulfonic acid, followed by ammonolysis:

  • Sulfonylation: 1H-indole reacts with chlorosulfonic acid at 0–5°C to form 1H-indole-4-sulfonyl chloride.

  • Ammonolysis: Treatment with aqueous ammonia yields 1H-indole-4-sulfonamide.

Alternative methods include diazotization-sulfonation sequences, as demonstrated in the synthesis of related indole sulfonamides .

Spectroscopic Validation

  • IR Spectroscopy: Strong absorption bands at 1344–1311 cm⁻¹ (asymmetric SO₂ stretch) and 1176–1147 cm⁻¹ (symmetric SO₂ stretch) confirm sulfonamide formation .

  • ¹H NMR: Resonances at δ 12.14–12.39 ppm (indole NH), 7.15–8.85 ppm (aromatic protons), and 7.21–7.15 ppm (SO₂NH₂) .

  • Mass Spectrometry: Molecular ion peak at m/z 196.22 (M⁺).

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

1H-Indole-4-sulfonamide derivatives exhibit nanomolar inhibition (Kᵢ < 10 nM) against tumor-associated isoforms hCA IX and XII, with >100-fold selectivity over off-target hCA I/II . For example:

CompoundhCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity Ratio (IX/I)
Derivative 4a8.212.4124
Derivative 7b6.59.8152

Molecular docking reveals the sulfonamide group coordinates the Zn²⁺ ion in the hCA active site, while the indole ring occupies hydrophobic pockets .

Antimitotic Activity

Structural analogs, such as 1-(1H-indol-4-yl)-3,5-disubstituted benzenes, inhibit tubulin polymerization by competing with colchicine (IC₅₀ = 0.8–2.3 µM). Lead compound LP-261 reduced NCI-H522 tumor growth by 68% in murine xenografts .

Antimicrobial Effects

Preliminary studies suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to interference with folate synthesis.

Pharmacological Applications

Anticancer Therapeutics

The selectivity for hCA IX/XII—overexpressed in hypoxic tumors—positions 1H-indole-4-sulfonamide derivatives as candidates for targeted therapy. In vitro, these compounds induce G₂/M cell cycle arrest and apoptosis in breast cancer (MCF-7) and lung adenocarcinoma (A549) lines .

Anti-Inflammatory Agents

Sulfonamide-mediated COX-2 inhibition (IC₅₀ = 1.2 µM) has been observed in murine macrophages, suggesting potential for treating chronic inflammation.

Computational Insights and Structure-Activity Relationships

Molecular Dynamics Simulations

Free energy perturbation calculations highlight the importance of:

  • Hydrophobic interactions: Substitutions at the indole 3-position enhance binding to hCA IX.

  • Hydrogen bonding: The sulfonamide NH₂ group forms critical bonds with Thr199 and Glu106 .

Optimization Strategies

  • Introducing electron-withdrawing groups (e.g., -NO₂) at the indole 5-position improves hCA IX affinity by 40%.

  • N-Methylation of the sulfonamide reduces plasma protein binding, enhancing bioavailability .

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